
Benzenemethanamine, 4-methoxy-N-propyl-
Overview
Description
Benzenemethanamine, 4-methoxy-N-propyl- is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.
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Biological Activity
Benzenemethanamine, 4-methoxy-N-propyl- (CAS Number: 90390-02-6) is an organic compound known for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and comparative analysis with similar compounds, supported by data tables and relevant research findings.
Chemical Structure and Properties
Benzenemethanamine, 4-methoxy-N-propyl- features a methoxy group (-OCH₃) at the para position of the benzene ring, which enhances its nucleophilicity and biological activity. The presence of the propyl side chain may improve solubility and bioavailability compared to other derivatives.
Property | Value |
---|---|
Molecular Formula | C11H17NO |
Molecular Weight | 181.26 g/mol |
Boiling Point | Not extensively documented |
Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that compounds with methoxy substitutions, such as benzenemethanamine derivatives, often exhibit significant antimicrobial activity. Studies show that similar compounds have demonstrated effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections.
The biological activity of benzenemethanamine, 4-methoxy-N-propyl- may involve several mechanisms:
- Inhibition of Tubulin Polymerization : Compounds that bind to the colchicine site on tubulin can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
- Targeting Signaling Pathways : Similar compounds have been shown to inhibit phosphorylation of STAT3, a transcription factor involved in cell proliferation and survival in many cancers .
Comparative Analysis with Similar Compounds
To better understand the unique properties of benzenemethanamine, 4-methoxy-N-propyl-, a comparison with structurally similar compounds is useful:
Compound Name | Structure | Unique Features |
---|---|---|
Benzenemethanamine, 4-methoxy-N-methyl- | C10H15NO | Methyl group instead of propyl; different pharmacokinetics. |
Benzenemethanamine, 4-methoxy-N-benzyl- | C14H17N | Benzyl group increases lipophilicity; potential for greater biological activity. |
4-Methoxybenzylamine | C9H13NO | Lacks propyl chain; primarily used as an intermediate. |
Benzenemethanamine, 4-methoxy-N-propyl- stands out due to its propyl side chain which may enhance both solubility and biological activity compared to other derivatives.
Case Studies and Research Findings
- Antimicrobial Study : A study evaluating the antimicrobial efficacy of methoxy-substituted benzenes reported significant activity against various pathogens, supporting the potential use of benzenemethanamine derivatives in infection control.
- Anticancer Investigation : Research on dual-target inhibitors that include methoxy groups showed strong anticancer effects by inhibiting both tubulin polymerization and STAT3 activation. This highlights the therapeutic potential of benzenemethanamine derivatives in oncology .
Scientific Research Applications
Pharmaceutical Applications
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Drug Development : Benzenemethanamine derivatives have been explored for their potential as therapeutic agents. Similar compounds have shown promise in treating conditions such as cancer and infections due to their ability to inhibit key biological pathways.
- Anticancer Properties : Research indicates that compounds with methoxy substitutions can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism has been observed in studies involving methoxybenzylamines, suggesting that benzenemethanamine, 4-methoxy-N-propyl- may exhibit similar effects.
- Antimicrobial Activity : Methoxy-substituted compounds often demonstrate significant antimicrobial properties. Studies have reported effectiveness against various bacterial strains and fungi, indicating potential applications in infection control .
- Psychiatric Treatments : Some benzylamine derivatives are known for their use in treating psychiatric disorders. The structural similarities of benzenemethanamine, 4-methoxy-N-propyl- with these derivatives suggest it may also possess relevant pharmacological activity .
Case Studies and Research Findings
- Antimicrobial Study : A study evaluating the antimicrobial efficacy of methoxy-substituted benzenes reported significant activity against various pathogens, supporting the potential use of benzenemethanamine derivatives in infection control.
- Anticancer Investigation : Research on dual-target inhibitors that include methoxy groups showed strong anticancer effects by inhibiting both tubulin polymerization and STAT3 activation. This highlights the therapeutic potential of benzenemethanamine derivatives in oncology .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Benzenemethanamine, 4-methoxy-N-propyl- with high purity?
- Methodological Answer : Synthesis optimization involves selecting appropriate catalysts (e.g., palladium or nickel-based catalysts for reductive amination) and solvents (e.g., methanol or ethanol for solubility). Purification via column chromatography or recrystallization is critical to achieve ≥95% purity, as reported in industrial-grade synthesis protocols . Reaction monitoring using thin-layer chromatography (TLC) or HPLC ensures intermediate stability and product integrity .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing Benzenemethanamine, 4-methoxy-N-propyl-?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) resolves the methoxy (-OCH₃) and propylamine (-N-CH₂CH₂CH₃) groups, while mass spectrometry (MS) confirms the molecular ion peak at m/z 179.26 . Gas chromatography (GC) or HPLC with UV detection validates purity and identifies impurities. Reference data from NIST Chemistry WebBook provides benchmark spectral libraries .
Q. What are the primary applications of Benzenemethanamine, 4-methoxy-N-propyl- in chemical research?
- Methodological Answer : The compound serves as a precursor in synthesizing complex amines and heterocycles. For example, its methoxy group participates in nucleophilic substitution reactions, while the propylamine moiety facilitates Schiff base formation for coordination chemistry studies . Applications in medicinal chemistry include scaffold development for receptor-binding analogs .
Advanced Research Questions
Q. How does the electronic and steric influence of the methoxy group affect reactivity compared to nitro or halogen-substituted analogs?
- Methodological Answer : Comparative studies using Hammett substituent constants (σ) reveal that the methoxy group’s electron-donating nature enhances electrophilic aromatic substitution rates at the para position. In contrast, nitro derivatives (e.g., 4-nitro-N-phenyl-benzenemethanamine) exhibit reduced nucleophilicity due to electron withdrawal . Steric effects are minimal but can be quantified via computational modeling (DFT) .
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point, solubility)?
- Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Validate data via differential scanning calorimetry (DSC) for melting point consistency and Karl Fischer titration for water content analysis. Cross-reference peer-reviewed sources like PubChem and EPA DSSTox for standardized measurements . For solubility, use shake-flask methods with HPLC quantification in solvents like DMSO or ethanol .
Q. What are the degradation pathways of Benzenemethanamine, 4-methoxy-N-propyl- under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) identify hydrolysis of the methoxy group to phenol under acidic conditions. Oxidative degradation via radical intermediates is observed in the presence of light, requiring amber glass storage. LC-MS/MS tracks degradation products like 4-hydroxy-N-propyl-benzenemethanamine .
Q. What safety protocols are essential for handling Benzenemethanamine derivatives in laboratory settings?
- Methodological Answer : Follow OSHA guidelines for amine handling: use fume hoods, nitrile gloves, and eye protection. Spill containment requires neutralization with dilute acetic acid. Toxicity screening (e.g., Ames test) is recommended due to structural similarities to carcinogenic analogs like phenoxybenzamine .
Q. What mechanistic insights exist for its role in catalytic asymmetric synthesis?
- Methodological Answer : The propylamine chain acts as a chiral auxiliary in enantioselective hydrogenation. For example, Rhodium-catalyzed reactions with phosphine ligands yield enantiomeric excess (ee) >90%. Kinetic studies (Eyring plots) reveal transition-state stabilization via hydrogen bonding .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-8-12-9-10-4-6-11(13-2)7-5-10/h4-7,12H,3,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOFJPJEQIGDEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70238131 | |
Record name | Benzenemethanamine, 4-methoxy-N-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70238131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90390-02-6 | |
Record name | Benzenemethanamine, 4-methoxy-N-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanamine, 4-methoxy-N-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70238131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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